Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
“Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound. Unfortunately, there is no specific information available about this compound. However, it seems to be a derivative of pyrimidine1. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity1.
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, has been reported1. These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1. However, the specific synthesis process for “Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate” is not available in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate” is not explicitly mentioned in the retrieved papers. However, similar compounds, such as triazole-pyrimidine hybrids, have been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate”. However, similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate” are not available in the retrieved papers.Scientific Research Applications
Synthesis of Novel Compounds
Research has been focused on synthesizing novel compounds derived from similar chemical structures for various biological activities. For instance, novel heterocyclic compounds such as Benzodifuranyl, 1,3,5-Triazines, and Oxadiazepines have been synthesized from related compounds, showing potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates the potential of Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate analogs in the development of new therapeutic agents.
Anticancer Activities
Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have shown significant anticancer activities against lung adenocarcinoma and rat glioma cell lines, highlighting the importance of these compounds in cancer research and therapy development (Çiftçi, Temel, & Yurttaş, 2021).
Antimicrobial Activity
Research into the antimicrobial activity of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides has shown significant results, indicating the potential of these compounds in addressing microbial resistance (Desai, Makwana, & Senta, 2016).
Electronic and Photonic Materials
Pyrimidine-containing compounds have been explored for their electronic affinity and triplet energy levels, contributing to the development of materials with high electron mobility and potential applications in organic electronics (Yin et al., 2016).
Drug Metabolism and Pharmacokinetics
Studies on the metabolism of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients provide insights into the metabolic pathways of these drugs in humans, aiding in the optimization of dosing regimens and minimizing adverse effects (Gong, Chen, Deng, & Zhong, 2010).
Safety And Hazards
The safety and hazards associated with “Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate” are not explicitly mentioned in the retrieved papers.
Future Directions
The future directions for “Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate” are not explicitly mentioned in the retrieved papers. However, similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties, indicating that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents1.
properties
IUPAC Name |
benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-10-15(22-12-21-14)23-6-8-24(9-7-23)16(25)26-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQXZPFRAVLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
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